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molecular formula C18H16N2O3 B8617459 5,5-Bis(4-methylphenyl)pyrimidine-2,4,6(1H,3H,5H)-trione CAS No. 92978-04-6

5,5-Bis(4-methylphenyl)pyrimidine-2,4,6(1H,3H,5H)-trione

Cat. No. B8617459
M. Wt: 308.3 g/mol
InChI Key: UYUAXPYRRVOWKK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04628056

Procedure details

In a 500 cc. 3-necked flask fitted with a reflux condenser, a mercury seal stirrer and a thermometer in a well, were placed 16 g. of alloxan monohydrate and 60 g. of sulfuric acid, sp.gr. 1.84. Then 75 cc. of toluene were added through the reflux condenser and the mixture heated in an oil-bath, with stirring for four and one-half hours at 75°-80°. After this time the reaction mixture was cooled, most of the toluene later decanted, and the sirupy sulfuric acid later poured into 150 cc. of cold water. The precipitated material was filtered and washed in a beaker with 100 cc. of water and refiltered. After drying in a vacuum this material was dissolved in 160 cc. of boiling glacial acetic acid, filtered and allowed to crystallize.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Five

Identifiers

REACTION_CXSMILES
O.[NH:2]1[C:10](=[O:11])[C:8](=O)[C:6](=[O:7])[NH:5][C:3]1=[O:4].S(=O)(=O)(O)O.[C:17]1([CH3:23])[CH:22]=[CH:21][CH:20]=[CH:19][CH:18]=1>[Hg]>[C:17]1([CH3:23])[CH:22]=[CH:21][C:20]([C:8]2([C:20]3[CH:21]=[CH:22][C:17]([CH3:23])=[CH:18][CH:19]=3)[C:10](=[O:11])[NH:2][C:3](=[O:4])[NH:5][C:6]2=[O:7])=[CH:19][CH:18]=1 |f:0.1|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O.N1C(=O)NC(=O)C(=O)C1=O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
S(O)(O)(=O)=O
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1(=CC=CC=C1)C
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1(=CC=CC=C1)C
Step Five
Name
Quantity
0 (± 1) mol
Type
catalyst
Smiles
[Hg]

Conditions

Stirring
Type
CUSTOM
Details
with stirring for four and one-half hours at 75°-80°
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
3-necked flask fitted with a reflux condenser
TEMPERATURE
Type
TEMPERATURE
Details
the mixture heated in an oil-bath
CUSTOM
Type
CUSTOM
Details
later decanted
ADDITION
Type
ADDITION
Details
the sirupy sulfuric acid later poured into 150 cc
FILTRATION
Type
FILTRATION
Details
The precipitated material was filtered
WASH
Type
WASH
Details
washed in a beaker with 100 cc
CUSTOM
Type
CUSTOM
Details
After drying in a vacuum this material
DISSOLUTION
Type
DISSOLUTION
Details
was dissolved in 160 cc
FILTRATION
Type
FILTRATION
Details
of boiling glacial acetic acid, filtered
CUSTOM
Type
CUSTOM
Details
to crystallize

Outcomes

Product
Name
Type
Smiles
C1(=CC=C(C=C1)C1(C(NC(NC1=O)=O)=O)C1=CC=C(C=C1)C)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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